molecular formula C10H10N4S B4754587 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine

3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine

Cat. No. B4754587
M. Wt: 218.28 g/mol
InChI Key: KFOSVNKPFQUSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine, also known as TST, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TST is a heterocyclic compound that consists of a triazole and thiazine ring system. It has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine is not fully understood, but it is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has been shown to protect against oxidative stress-induced neuronal damage by reducing reactive oxygen species (ROS) levels and increasing antioxidant enzyme activity.
Biochemical and Physiological Effects:
3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit bacterial growth by interfering with DNA replication and transcription. 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has been shown to protect against oxidative stress-induced neuronal damage by reducing ROS levels and increasing antioxidant enzyme activity.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine in lab experiments is its high potency and selectivity against bacterial strains and cancer cells. Additionally, 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.

Future Directions

There are several future directions for the study of 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine. One potential avenue of research is the development of 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine derivatives with increased potency and selectivity against bacterial strains and cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine and its potential applications in the treatment of neurodegenerative diseases. Finally, studies are needed to determine the safety and toxicity of 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine in vivo, as well as its potential interactions with other drugs.

Scientific Research Applications

3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has been extensively studied for its potential applications in scientific research. It has been shown to have significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.

properties

IUPAC Name

3-pyridin-4-yl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-6-14-9(8-2-4-11-5-3-8)12-13-10(14)15-7-1/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOSVNKPFQUSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(pyridin-4-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine
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